molecular formula C15H17N3O4S B4182550 3,5-dimethyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-4-isoxazolecarboxamide

3,5-dimethyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-4-isoxazolecarboxamide

Cat. No. B4182550
M. Wt: 335.4 g/mol
InChI Key: KPTHLYOVMRAOEG-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-4-isoxazolecarboxamide, also known as compound 1, is a synthetic compound that has shown promising results in scientific research. It belongs to the class of isoxazolecarboxamides and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-4-isoxazolecarboxamide 1 is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and pain. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been reported to inhibit the growth of cancer cells and induce apoptosis in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,5-dimethyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-4-isoxazolecarboxamide 1 in lab experiments is its high purity and yield. It is also relatively easy to synthesize using established methods. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3,5-dimethyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-4-isoxazolecarboxamide 1. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential as a novel anti-cancer agent. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.

Scientific Research Applications

Compound 1 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In addition, it has been reported to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3,5-dimethyl-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-9-12(10(2)22-17-9)13(19)16-14-11(3-8-23-14)15(20)18-4-6-21-7-5-18/h3,8H,4-7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTHLYOVMRAOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=C(C=CS2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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